An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potential as kinase inhibitors for anticancer therapies.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of a specific analogue, 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine. Due to the absence of direct literature precedent for this particular isomer, this guide synthesizes established methodologies for related compounds to present a robust, field-proven approach. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This document is intended to empower researchers in the synthesis of novel analogues for drug discovery and development programs.
Introduction and Scientific Rationale
The[1][2][3]triazolo[4,3-b]pyridazine core is a rigid, planar heterocyclic system that has attracted significant interest in drug discovery. Its structure is often employed as a bioisosteric replacement for other bicyclic systems in the design of targeted therapeutics. The substituent pattern on this core dramatically influences its physicochemical properties and biological activity. The introduction of a chlorine atom at the 6-position provides a handle for further chemical modification through nucleophilic substitution reactions, while the methyl group at the 8-position can modulate lipophilicity and steric interactions with biological targets.
This guide focuses on the synthesis and characterization of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine, a specific isomer with potential for further elaboration in drug discovery programs. The proposed synthetic strategy is based on well-established transformations in pyridazine chemistry, ensuring a high probability of success.
Proposed Synthesis of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine
The synthesis of the target compound is proposed to proceed via a two-step sequence starting from a commercially available or readily synthesized methyl-substituted dichloropyridazine. The key steps are nucleophilic substitution with hydrazine followed by a cyclization reaction.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-hydrazino-4-methylpyridazine
-
Rationale: This initial step involves the selective nucleophilic substitution of one chlorine atom from the starting material with hydrazine. Hydrazine is a strong nucleophile, and the reaction typically proceeds at an elevated temperature. Ethanol is a common and suitable solvent for this transformation. The regioselectivity of this reaction is crucial and is dictated by the electronic and steric effects of the methyl group on the pyridazine ring.
-
Protocol:
-
To a solution of 3,6-dichloro-4-methylpyridazine (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 3-Chloro-6-hydrazino-4-methylpyridazine as a solid.
-
Step 2: Synthesis of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine
-
Rationale: The final step is an annulation reaction to form the triazole ring. Triethyl orthoformate serves as a one-carbon synthon, reacting with the hydrazine moiety to form the fused triazole ring. The reaction is typically carried out at reflux to drive the cyclization and remove the ethanol and ethyl formate byproducts.
-
Protocol:
-
Suspend 3-Chloro-6-hydrazino-4-methylpyridazine (1.0 eq) in triethyl orthoformate (10 volumes).
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the final product, 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine.
-
Characterization of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine
As no experimental data for the title compound is currently available, the following characterization data is predicted based on the analysis of closely related analogues found in the literature.[4]
Predicted Physicochemical and Spectroscopic Data
| Parameter | Predicted Value |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-170 °C (predicted range) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and chlorinated solvents. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.30-9.50 (s, 1H, triazole-H), 7.80-8.00 (d, 1H, pyridazine-H), 2.50-2.60 (s, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-152 (C-Cl), 145-147 (triazole C), 142-144 (pyridazine C-N), 130-132 (pyridazine C-CH₃), 120-122 (pyridazine CH), 12-14 (CH₃) ppm. |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1620 (C=N), ~1580 (C=C), ~800 (C-Cl) |
| Mass Spec (EI) | m/z (%) = 168 ([M]⁺, 100), 133 ([M-Cl]⁺), 105 ([M-Cl-N₂]⁺) |
Rationale for Predicted Spectroscopic Data
-
¹H NMR: The proton on the triazole ring is expected to be the most downfield signal due to the electron-withdrawing nature of the fused ring system. The pyridazine proton will appear as a singlet or a narrow doublet depending on long-range coupling, and the methyl protons will be a sharp singlet in the aliphatic region.
-
¹³C NMR: The carbon atoms attached to electronegative atoms (Cl and N) will be the most deshielded. The chemical shifts are estimated based on the additive effects of the chloro and methyl substituents on the pyridazine ring and the electronic environment of the fused triazole.
-
IR Spectroscopy: The spectrum is expected to show characteristic peaks for aromatic and aliphatic C-H stretching, C=N and C=C stretching vibrations within the heterocyclic rings, and a strong absorption for the C-Cl bond.
-
Mass Spectrometry: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of the chlorine atom and potentially the expulsion of a neutral nitrogen molecule.
Experimental Workflow and Validation
A robust experimental workflow is essential for the successful synthesis and characterization of the target compound.
Caption: A typical experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine, a molecule of interest for further exploration in medicinal chemistry. By leveraging established synthetic methodologies and predictive characterization techniques, this document serves as a valuable resource for researchers aiming to expand the chemical space around the[1][2][3]triazolo[4,3-b]pyridazine core. The protocols and data presented herein are designed to be both informative and practical for scientists in the field of drug discovery and development.
References
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(45), 29339-29355. Available at: [Link]
-
El-Adl, K., et al. (2019). PIM kinase family (PIM-1, PIM-2 and PIM-3) is an appealing target for the discovery and development of selective inhibitors, useful in various disease conditions in which these proteins are highly expressed, such as cancer. European Journal of Medicinal Chemistry, 171, 324-340. Available at: [Link]
-
Preis, J., Schollmeyer, D., & Detert, H. (2011). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
